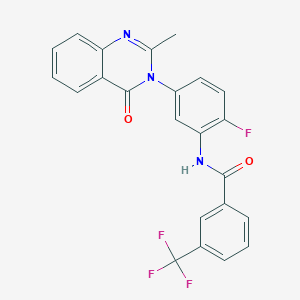

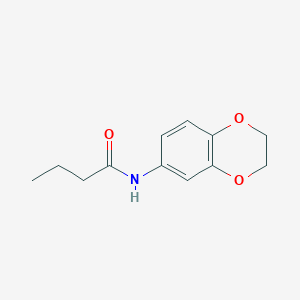

![molecular formula C22H22N2O3S B2520549 N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide CAS No. 1207041-86-8](/img/structure/B2520549.png)

N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide" is a chemical entity that appears to be related to a class of compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring bonded to a sulfonamide group. The specific compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a piperidinyl group and a sulfonamide moiety.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds involves multi-step chemical reactions. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved through a two-step process starting with 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation of the resulting sulfonamide . This suggests that the synthesis of "N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide" could potentially involve similar initial steps, with modifications to incorporate the furoyl and piperidinyl groups.

Molecular Structure Analysis

The molecular structures of benzenesulfonamides are often elucidated using spectroscopic and crystallographic techniques. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group . This indicates that a detailed molecular structure analysis of "N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide" would likely involve similar crystallographic studies to determine its precise geometry and conformation.

Chemical Reactions Analysis

The benzenesulfonamide compounds can undergo various chemical reactions. The paper on the synthesis of a novel compound with a bromo-ethoxy-dimethylfuran group describes an aminohalogenation reaction . This type of reaction could be relevant to understanding the chemical reactivity of "N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide," as it may also be susceptible to reactions at the nitrogen atom of the piperidinyl group or the furoyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can be inferred from their structural characteristics. For instance, the crystallographic study provides insights into the density and molecular packing of N-allyl-N-benzyl-4-methylbenzenesulfonamide . These properties are crucial for understanding the compound's behavior in different environments and can affect its solubility, stability, and reactivity. The antimicrobial activity of some benzenesulfonamide derivatives also highlights the potential biological applications of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the importance of sulfonamide derivatives in organic synthesis and pharmaceutical development. Techniques such as sequential Nicholas and Pauson-Khand reactions have been employed to produce unique polyheterocyclic compounds, demonstrating the versatility of sulfonamide derivatives in creating functional molecules with potential pharmaceutical applications (Kyosuke Kaneda, 2020).

Pharmacological Potential

Sulfonamide-based compounds have been extensively studied for their medicinal properties, encompassing a broad spectrum of therapeutic applications. These compounds are recognized for their roles in the development of antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The research underscores the ongoing interest in sulfonamide derivatives for drug discovery and development, suggesting potential areas of application for N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide within the pharmaceutical industry (He Shichao et al., 2016).

Piperidine Derivatives in Drug Discovery

The piperidine scaffold is a critical element in the design of new medications, with numerous drugs containing this moiety for various therapeutic uses, including CNS agents, anticancer, cardio-protective agents, and more. Modifications to the piperidine nucleus can significantly impact the pharmacokinetic and pharmacodynamic properties of these molecules, indicating the potential for N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide to serve as a valuable building block in drug discovery (A. Rathi et al., 2016).

Future Directions

The future directions for research on “N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide” and similar compounds could involve further investigation into their synthesis, metabolism, and potential pharmaceutical applications . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name |

[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c25-22(23-12-3-4-13-23)21-15-24(18-11-10-16-6-5-7-17(16)14-18)19-8-1-2-9-20(19)28(21,26)27/h1-2,8-11,14-15H,3-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOLSMCMZQOJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)

![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)

![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)

![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)

![6-Butyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)

![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)